Intermediate Lewis Acidity of AsCl₃ vs. PCl₃ and SbCl₃
In equilibrium studies of adduct formation with benzamides in diethyl ether, AsCl₃ exhibits a lower equilibrium constant (K) for adduct formation than SbCl₃, indicating weaker Lewis acidity. The relative order is: AlCl₃ > SnCl₄ > GaCl₃ > SbCl₃ > AsCl₃ [1]. This positions AsCl₃ as a moderate Lewis acid, which can be advantageous for selective reactions where stronger acids like SbCl₃ or PCl₃ may lead to undesired side reactions or decomposition.
| Evidence Dimension | Equilibrium constant (K) for adduct formation with benzamides (relative scale) |
|---|---|
| Target Compound Data | K value lower than SbCl₃ |
| Comparator Or Baseline | SbCl₃ (higher K value) |
| Quantified Difference | AsCl₃ is a weaker Lewis acid than SbCl₃ in this system |
| Conditions | Adduct formation with substituted benzamides in diethyl ether solution at 25°C [1] |
Why This Matters
Selecting AsCl₃ over a stronger Lewis acid like SbCl₃ can improve reaction selectivity and yield in processes sensitive to over-activation.
- [1] Satchell, R. S.; Bukka, K.; Payne, C. J. Quantitative aspects of Lewis acidity. Part XIII. Basicity of substituted benzamides towards metal halides. J. Chem. Soc., Perkin Trans. 2 1975, 541-545. View Source
